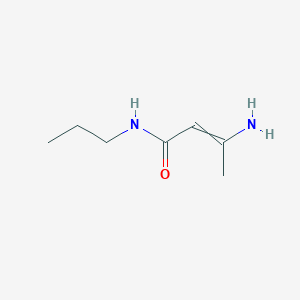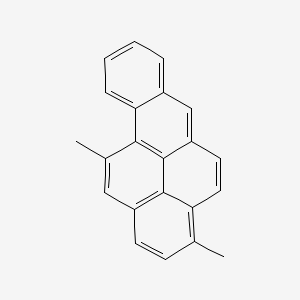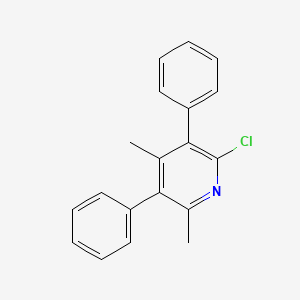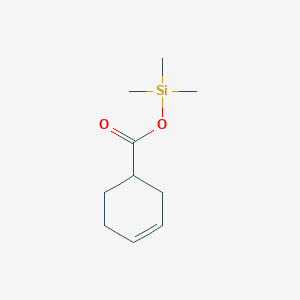
3-Amino-N-propylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-propylbut-2-enamide is an organic compound that belongs to the class of amides It features an amino group (-NH2) and a propyl group attached to the nitrogen atom, along with a but-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-propylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of a suitable amine with an appropriate acid chloride or anhydride. For example, the reaction of 3-aminopropylamine with but-2-enoyl chloride under basic conditions can yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation of nitriles or reductive amination of carbonyl compounds are potential methods for large-scale synthesis. These processes often require precise control of reaction conditions, including temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-propylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of halogenated amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-N-propylbut-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-propylbut-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropylamine: A primary amine with similar structural features but lacking the amide group.
But-2-enamide: An amide with a similar backbone but lacking the amino and propyl groups.
N-Propylbut-2-enamide: An amide with a similar structure but lacking the amino group.
Uniqueness
3-Amino-N-propylbut-2-enamide is unique due to the presence of both an amino group and a propyl group attached to the nitrogen atom, along with the but-2-enamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
110262-79-8 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-amino-N-propylbut-2-enamide |
InChI |
InChI=1S/C7H14N2O/c1-3-4-9-7(10)5-6(2)8/h5H,3-4,8H2,1-2H3,(H,9,10) |
Clave InChI |
YNHMPIRCTKKCIR-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)
methanone](/img/structure/B14325893.png)

![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)


